1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-25-18-21(17-24-25)31(29,30)27-14-8-13-26(15-16-27)23(28)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18,22H,8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUEGGQZXMBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets through the sulfonyl group and the 1-methyl-1h-pyrazol-4-yl moiety, which are common functional groups known to participate in various biological interactions.
Pharmacokinetics
Based on its molecular weight (316377 Da), it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 Da generally have good absorption and permeability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the known activities of related compounds, it may have potential antipromastigote activity.
Biological Activity
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H22N4O5S
- Molecular Weight : 418.47 g/mol
- CAS Number : 2034542-83-9
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the pyrazole moiety suggests potential anxiolytic and sedative properties, likely through modulation of the GABAergic system and other neurotransmitter pathways.
Anxiolytic Effects
Research has indicated that compounds containing the pyrazole structure often exhibit anxiolytic-like effects. For instance, similar compounds have been evaluated for their ability to reduce anxiety in animal models through behavioral tests such as the elevated plus maze and light-dark box tests. In these studies, compounds demonstrated significant alterations in behavior indicative of reduced anxiety levels.
Acetylcholinesterase Inhibition
The compound may also exhibit acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that certain pyrazole derivatives can inhibit AChE effectively, suggesting that this compound might possess similar properties.
Pharmacological Evaluation
A comprehensive pharmacological evaluation was conducted using various animal models to assess the compound's efficacy. The following table summarizes key findings from recent studies:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anxiolytic Activity | Elevated plus maze test | Significant increase in time spent in open arms |
| Sedative Effects | Sodium pentobarbital-induced sleep test | Decreased latency to sleep onset |
| AChE Inhibition | In vitro assays | Potent inhibition of AChE activity |
Case Study: Anxiolytic-Like Effects
In a specific study evaluating the anxiolytic-like effects of related pyrazole compounds, it was found that administration led to increased exploration in open-field tests and reduced anxiety-like behavior in elevated plus maze tests. These results support the hypothesis that this compound may exert similar effects.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a diazepane ring and a diphenylethanone moiety. Its molecular formula is , and it has a molecular weight of approximately 370.47 g/mol. The sulfonyl group attached to the pyrazole moiety enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies indicate that compounds similar to 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone exhibit promising anticancer properties. They may function as inhibitors of specific signaling pathways involved in tumor growth and metastasis. For instance, the modulation of glucocorticoid receptors has been linked to cancer progression, suggesting that this compound could be developed as a therapeutic agent targeting these pathways .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of pyrazole derivatives in models of neurodegenerative diseases. The compound may influence neurotransmitter systems and protect against oxidative stress, which is crucial for neuronal survival . Its ability to modulate NMDA receptors could also play a role in preventing excitotoxicity associated with conditions like Alzheimer's disease .
Anti-inflammatory Properties
The sulfonyl group in the compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property can be particularly beneficial in treating chronic inflammatory conditions, where inflammation plays a significant role in disease progression .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigating the effects of pyrazole derivatives on neuronal cells demonstrated that these compounds could significantly reduce cell death induced by amyloid-beta toxicity. The mechanism was attributed to the inhibition of NMDA receptor-mediated excitotoxicity and the enhancement of antioxidant defenses .
Case Study 2: Anticancer Activity in Breast Cancer Models
In vitro studies using breast cancer cell lines revealed that compounds similar to this compound inhibited cell proliferation and induced apoptosis. The results suggest that this compound could serve as a lead for developing new anticancer therapies targeting specific molecular pathways involved in breast cancer .
Data Tables
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibition of tumor growth pathways |
| Neuroprotection | Protection against excitotoxicity |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Versatility: The diazepane-sulfonamide scaffold in the target compound offers a balance of flexibility and binding efficiency, contrasting with rigid triazoles or polar nitrophenols .
- Synthesis Challenges: Multi-step synthesis and steric hindrance (e.g., diphenylethanone coupling) may limit yields, as seen in related benzylation reactions .
- Computational modeling could supplement structural analysis.
Preparation Methods
Synthetic Strategies for Diazepane Core Functionalization
The 1,4-diazepane ring serves as the central scaffold, necessitating precise functionalization at the 1- and 4-positions. A proven approach involves the cyclization of diamine precursors with carbonyl-containing compounds. For instance, Thennarasu & Perumal (2002) demonstrated that treating 3-methyl-2,6-diphenylpiperidin-4-one with sodium azide in sulfuric acid yields a diazepanone derivative via a Schmidt rearrangement. Adapting this method, the diazepane core could be synthesized from a suitably substituted piperidinone, followed by selective sulfonylation at the 4-position.
Sulfonylation of 1,4-Diazepane
Coupling of Sulfonylated Diazepane with Diphenylethanone
The final step involves conjugating the sulfonylated diazepane with 2,2-diphenylethanone. Patent US4461728 outlines methods for ketone-diazepine couplings using acid chlorides. Applying this strategy, 2,2-diphenylethanoyl chloride could react with the secondary amine of the diazepane in anhydrous tetrahydrofuran (THF) or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Alternatively, peptide coupling reagents like HOBt/EDC may facilitate amide bond formation under milder conditions.
Optimization of Reaction Conditions
Key parameters include:
Structural Validation and Analytical Data
Post-synthesis, structural confirmation relies on spectroscopic and crystallographic analyses. For example, X-ray diffraction of analogous diazepane derivatives confirmed boat conformations with dihedral angles between aromatic substituents ranging from 30° to 157°. For the target compound, key characterization data would include:
Spectroscopic Profiles
- ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm), diazepane methylenes (δ 2.5–3.5 ppm), and pyrazole methyl (δ 3.9 ppm).
- IR Spectroscopy : Stretches for sulfonyl (∼1350 cm⁻¹) and carbonyl (∼1680 cm⁻¹) groups.
- MS : Molecular ion peak at m/z 515.6 (C₂₉H₂₈N₄O₃S).
Crystallographic Analysis
Single-crystal X-ray studies, as performed for compound 3b in PMC6236406, would reveal the diazepane’s boat conformation and spatial arrangement of substituents. Anticipated torsional angles between the pyrazole and diphenylethanone groups should align with computational models (e.g., DFT calculations).
Challenges and Mitigation Strategies
- Regioselectivity : Competing sulfonylation at multiple amine sites can be controlled using protecting groups (e.g., Boc) during diazepane synthesis.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates regioisomers.
- Stability : The sulfonyl group may hydrolyze under acidic conditions; thus, neutral pH during workup is critical.
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can reaction intermediates be characterized?
Methodological Answer: The compound is synthesized via multi-step reactions involving sulfonylation of the diazepane ring and subsequent coupling with diphenylethanone. A typical procedure includes:
- Step 1: Sulfonylation of 1,4-diazepane using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM, 0–5°C, 12 hours).
- Step 2: Coupling the sulfonylated diazepane with 2,2-diphenylethanone via nucleophilic substitution or Mitsunobu reaction (e.g., using DIAD/TPP in THF).
- Intermediate Characterization: LC-MS for purity assessment, H/C NMR to confirm sulfonylation (e.g., sulfonyl proton at δ 3.2–3.5 ppm) .
Advanced Synthesis Optimization
Q. Q2. How can microwave-assisted synthesis improve yield and reduce reaction time for this compound?
Methodological Answer: Microwave irradiation accelerates reaction kinetics by enhancing thermal efficiency. For example:
- Replace traditional reflux (25–30 hours) with microwave conditions (e.g., 100°C, 300 W, 30 minutes), as demonstrated in analogous pyrazole sulfonamide syntheses .
- Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., xylene or DMF) to minimize side products. Post-reaction purification via column chromatography (petroleum ether:ethyl acetate gradients) ensures >95% purity .
Structural & Physicochemical Profiling
Q. Q3. What analytical techniques are critical for resolving structural ambiguities in the final product?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms sulfonyl-diazepane connectivity (e.g., dihedral angles between pyrazole and diazepane rings) .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Stability Studies: Assess hydrolytic stability under varying pH (e.g., pH 4.6 buffer for 72 hours) using HPLC with sodium 1-octanesulfonate mobile phase .
Biological Activity Assessment
Q. Q4. How can researchers design in vitro assays to evaluate this compound’s interaction with neurological targets?
Methodological Answer:
- Target Selection: Prioritize GABAₐ receptors (common for diazepane derivatives) or serotonin transporters (linked to sulfonamide moieties) .
- Assay Design:
- Radioligand binding assays (e.g., H-diazepam displacement in rat brain membranes).
- Functional assays (e.g., FLIPR Calcium Flux for receptor activation).
- Data Normalization: Compare IC₅₀ values against positive controls (e.g., diazepam for GABAₐ) and validate with dose-response curves (n ≥ 3 replicates) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q5. What strategies can resolve contradictions in reported SAR data for analogs of this compound?
Methodological Answer:
- Systematic Substituent Variation: Modify the pyrazole methyl group (e.g., replace with ethyl or CF₃) and assess impact on receptor binding using SPR (Surface Plasmon Resonance) .
- Meta-Analysis: Cross-reference datasets from diverse analogs (e.g., triazolo-pyrimidine or imidazo-pyridine derivatives) to identify conserved pharmacophores .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 100 ns simulations in GROMACS) to explain affinity discrepancies due to steric clashes or hydrogen bonding .
Stability & Degradation Pathways
Q. Q6. How should researchers design accelerated degradation studies to predict shelf-life under storage conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C, 48 hours).
- Oxidative stress (3% H₂O₂, 25°C, 24 hours).
- Analytical Monitoring: Use UPLC-PDA at 254 nm to quantify degradation products. Identify major impurities via HRMS and H NMR .
- Kinetic Modeling: Apply Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature (40–60°C) data .
Data Reproducibility Challenges
Q. Q7. How can batch-to-batch variability in synthetic yield be minimized?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor sulfonylation completion in real time .
- DoE (Design of Experiments): Use factorial designs to optimize critical parameters (e.g., reagent stoichiometry, temperature). For example, a 2³ factorial design varying sulfonyl chloride equivalents (1.0–1.2), temperature (0–5°C), and reaction time (12–18 hours) .
- Purification Consistency: Standardize column chromatography gradients and use prep-HPLC for final purification .
Computational Modeling for Toxicity Prediction
Q. Q8. What in silico tools can prioritize this compound for in vivo toxicity testing?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP >3 alerts for CNS penetration) and Ames mutagenicity risk .
- CYP Inhibition: Screen for CYP3A4/2D6 inhibition using Schrödinger’s QikProp.
- Proteomics Integration: Overlay predicted targets (via SEA, Similarity Ensemble Approach) with toxigenic pathways (e.g., hepatotoxicity markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
